Ethyl 3-{[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
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Overview
Description
Ethyl 3-{[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, an imidazo[1,2-a]pyrazine moiety, and a benzoate ester group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and provides a straightforward route to the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the multicomponent condensation reactions and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,2-a]pyrazine moiety can be reduced to form dihydroimidazo derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine moiety can fit into the hinge regions of certain enzymes and receptors, forming hydrogen-bond interactions that modulate their activity . This interaction can lead to the inhibition of key enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-{[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and exhibit different chemical reactivity and applications.
Triazolo[1,5-a][1,3,5]triazin-5-yl derivatives: These compounds contain a triazine ring and are known for their diverse biological activities.
This compound stands out due to its unique combination of structural features and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C19H16N4O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 3-[[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C19H16N4O3/c1-2-25-19(24)13-5-3-6-14(11-13)21-18-17(15-7-4-10-26-15)22-16-12-20-8-9-23(16)18/h3-12,21H,2H2,1H3 |
InChI Key |
FQMHWKOGMMUWJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=CO4 |
Origin of Product |
United States |
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